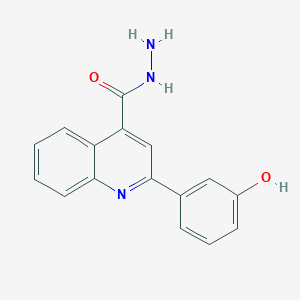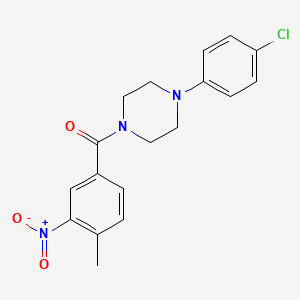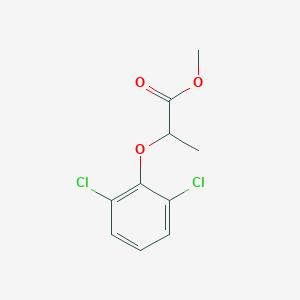
2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide, also known as HQC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. HQC is a derivative of quinoline, a heterocyclic organic compound. It is a yellow crystalline powder with a molecular formula of C16H12N2O2 and a molecular weight of 264.28 g/mol. HQC is a versatile compound that exhibits a wide range of biological activities, making it a promising candidate for drug development.
作用机制
The mechanism of action of 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide is not fully understood. However, it has been proposed that 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide exerts its biological activities by interacting with various cellular targets. For example, 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. In addition, 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been shown to inhibit the activity of reverse transcriptase, an enzyme that is involved in the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide can induce apoptosis in cancer cells by activating caspases, a family of proteases that play a key role in the process of programmed cell death. 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that are involved in the degradation of extracellular matrix proteins.
实验室实验的优点和局限性
One of the advantages of using 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide in lab experiments is its versatility. 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide exhibits a wide range of biological activities, making it a useful tool for studying various cellular processes. In addition, 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide in lab experiments is its potential toxicity. 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide. One area of interest is the development of 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide-based drugs for the treatment of cancer, viral infections, and bacterial infections. Several studies have shown promising results in preclinical models, and further studies are needed to determine the efficacy and safety of 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide-based drugs in humans. Another area of interest is the elucidation of the molecular mechanisms underlying the biological activities of 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide. Further studies are needed to identify the cellular targets of 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide and to determine the signaling pathways involved in its biological effects. Finally, studies are needed to investigate the potential applications of 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide in other fields, such as materials science and catalysis.
合成方法
2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide can be synthesized through several methods. One of the most common methods is the reaction of 2-hydroxybenzaldehyde with 4-aminoquinoline in the presence of hydrazine hydrate. The resulting product is then purified by recrystallization. Other methods include the reaction of 2-hydroxybenzaldehyde with 4-chloroquinoline in the presence of hydrazine hydrate and the reaction of 2-hydroxybenzaldehyde with 4-nitroquinoline in the presence of hydrazine hydrate.
科学研究应用
2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various fields of research. In medicine, 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been shown to exhibit anticancer, antiviral, and antibacterial activities. 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has also been shown to inhibit the replication of several viruses, including hepatitis B virus and human immunodeficiency virus (HIV). In addition, 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been found to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
2-(3-hydroxyphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-19-16(21)13-9-15(10-4-3-5-11(20)8-10)18-14-7-2-1-6-12(13)14/h1-9,20H,17H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRAXLCKCSPXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)O)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxyphenyl)quinoline-4-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-{[benzyl(ethyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6077659.png)
![1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6077674.png)
![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-N-propyl-3-thiophenecarboxamide](/img/structure/B6077682.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077689.png)
![2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6077701.png)

![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1-benzofuran-2-carboxamide](/img/structure/B6077716.png)
![N-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6077731.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-methyl-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6077737.png)
![N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6077751.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B6077759.png)
![[3-(1H-imidazol-1-yl)propyl][(3-methyl-2-thienyl)methyl]amine dihydrochloride](/img/structure/B6077764.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}ethanesulfonamide](/img/structure/B6077770.png)